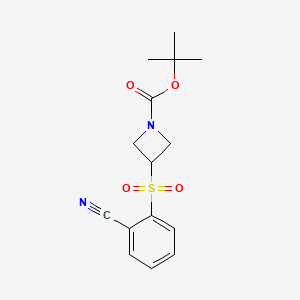
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyano group, a benzenesulfonyl group, and an azetidine ring
Métodos De Preparación
The synthesis of 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the azetidine ring and the introduction of the cyano and benzenesulfonyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Análisis De Reacciones Químicas
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester include:
- 3-(2-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(2-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
These compounds share similar structural features but differ in the ring size or position of the cyano and benzenesulfonyl groups, which can affect their chemical properties and applications.
Propiedades
Número CAS |
887593-70-6 |
|---|---|
Fórmula molecular |
C15H18N2O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-cyanophenyl)sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-12(10-17)22(19,20)13-7-5-4-6-11(13)8-16/h4-7,12H,9-10H2,1-3H3 |
Clave InChI |
UCQGEQVQEKKJRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


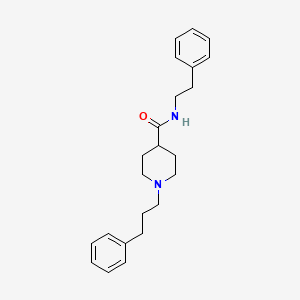
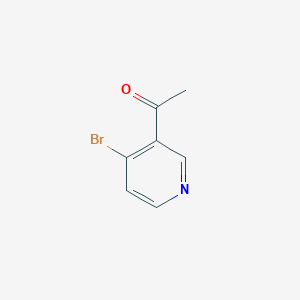
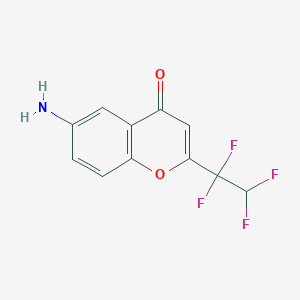
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
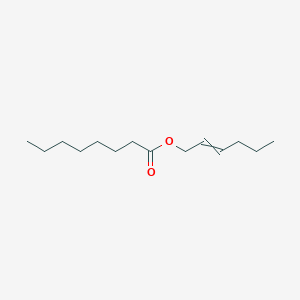
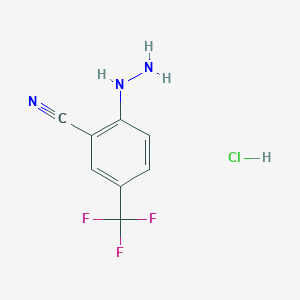
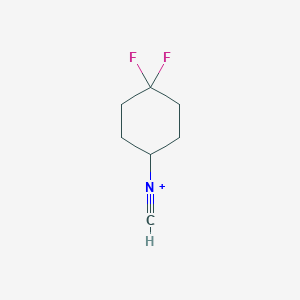
![N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B12451095.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12451103.png)
![2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12451109.png)
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451110.png)
![2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol](/img/structure/B12451111.png)
![2-(3,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B12451120.png)
